Comparative Antitrypanosomal Potency (GI50) in Bloodstream-Form T. brucei
Antitrypanosomal agent 12 (compound 4d) demonstrated sub-micromolar trypanocidal activity in vitro. Its GI50 value was 0.22 μM against the bloodstream form of T. brucei [1]. This represents a 29% improvement in potency over the parent compound salinomycin (SAL), which exhibited a GI50 of 0.31 μM under comparable assay conditions in a prior study by the same research group [2]. In contrast, the closely related analogue Antitrypanosomal agent 13 (compound 4b) displayed a slightly higher potency with a GI50 of 0.18 μM, a difference of 18% [1].
| Evidence Dimension | 50% Growth Inhibition (GI50) Concentration |
|---|---|
| Target Compound Data | GI50 = 0.22 μM |
| Comparator Or Baseline | Parent Salinomycin: GI50 = 0.31 μM; Analogue (Agent 13/4b): GI50 = 0.18 μM |
| Quantified Difference | Agent 12 is 1.4x more potent than salinomycin; Agent 12 is 1.2x less potent than Agent 13 |
| Conditions | In vitro assay against bloodstream form of Trypanosoma brucei (strain 427) |
Why This Matters
This data confirms that Antitrypanosomal agent 12 is a potent tool compound in the sub-micromolar range, offering a specific potency point within the SAR landscape that differs from both the parent compound and other analogues.
- [1] Antoszczak M, et al. Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. Eur J Med Chem. 2023 Mar 15;250:115241. View Source
- [2] Steverding D, Sexton DW. Trypanocidal activity of salinomycin is due to sodium influx followed by cell swelling. Parasit Vectors. 2016 Mar 16;9:152. View Source
